{4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]phenyl}methanol
Overview
Description
{4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]phenyl}methanol is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.168462302 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic N-Alkylation of Amines
- The compound shows promise in the catalytic N-alkylation of amines with primary alcohols. A study demonstrated the selective N-methylation of piperidine, yielding N-methylpiperidine with high selectivity, indicating the compound's potential in chemical synthesis processes (Kamiguchi et al., 2007).
Reduction of Nitro Aromatic Compounds
- The compound has been identified as effective in the reduction of nitro aromatic and heteroaromatic compounds. It operates in the presence of methyl acrylate as an aza-Michael acceptor, allowing the formation of β-amino esters in a one-pot process (Giomi et al., 2011).
Application in Anticonvulsant Drugs
- A novel anticonvulsant drug candidate, Epimidin, incorporates a similar chemical structure. A study developed and validated an HPLC method for determining related substances in Epimidin, highlighting the importance of the compound in pharmaceutical applications (Severina et al., 2021).
Synthesis of Tetrazolo[1,5-a]pyrimidinyl Derivatives
- Research has shown the synthesis of (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, indicating the compound's role in creating complex chemical structures useful in various scientific fields (Gein et al., 2020).
Optical Properties of Thiopyrimidine Derivatives
- The compound's derivatives have been studied for their nonlinear optical properties. Research indicates that phenyl pyrimidine derivatives show considerable nonlinear optical character, suggesting applications in optoelectronics (Hussain et al., 2020).
Synthesis of Pyridine Derivatives
- A study demonstrated the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which used methanol in the process, showcasing the compound's utility in creating new pyridine derivatives (Feng, 2011).
Properties
IUPAC Name |
[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-11-16(15-7-5-14(12-21)6-8-15)19-17(18-13)20-9-3-2-4-10-20/h5-8,11,21H,2-4,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDBNRAXCMNQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C3=CC=C(C=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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